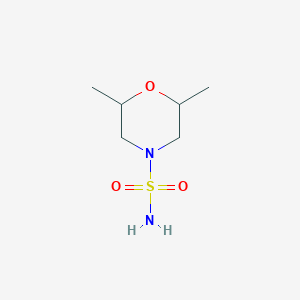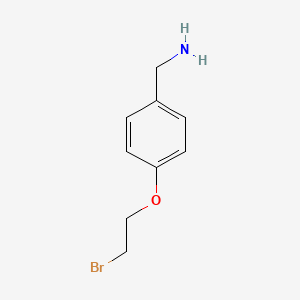
4-(2-Bromo-ethoxy)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-ethoxy)benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-bromoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-ethoxy)benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-bromoethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Bromo-ethoxy)benzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The benzylamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding ethoxybenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Nucleophilic Substitution: Products include azidoethoxybenzylamine or thiocyanatoethoxybenzylamine.
Oxidation: Products include imines or nitriles.
Reduction: The major product is ethoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-ethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-ethoxy)benzylamine involves its interaction with various molecular targets. The 2-bromoethoxy group can participate in nucleophilic substitution reactions, while the benzylamine moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Dimethylaminoethoxy)benzylamine: Similar structure but with a dimethylamino group instead of a bromo group.
4-(2-Methoxyethoxy)benzylamine: Similar structure but with a methoxy group instead of a bromo group.
Uniqueness: 4-(2-Bromo-ethoxy)benzylamine is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where selective modification of the molecule is required .
Eigenschaften
CAS-Nummer |
887580-80-5 |
|---|---|
Molekularformel |
C9H12BrNO |
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
[4-(2-bromoethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H12BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 |
InChI-Schlüssel |
FCOJXIIXZZGSSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


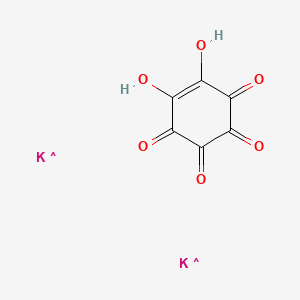

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
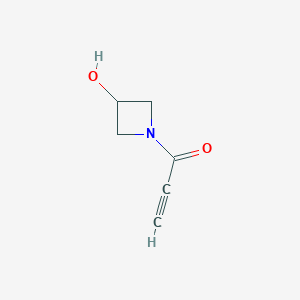
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)


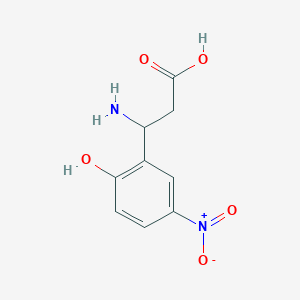
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)

